4-cyclohexylphenyl 3-methyl-4-nitrobenzoate
Overview
Description
4-cyclohexylphenyl 3-methyl-4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a methyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexylphenyl 3-methyl-4-nitrobenzoate typically involves a multi-step process. One common method is the esterification of 4-cyclohexylphenol with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexylphenyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Ammonia or amines for amide formation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-cyclohexylphenyl 3-methyl-4-aminobenzoate.
Substitution: 4-cyclohexylphenyl 3-methyl-4-nitrobenzamide.
Hydrolysis: 4-cyclohexylphenol and 3-methyl-4-nitrobenzoic acid.
Scientific Research Applications
4-cyclohexylphenyl 3-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclohexylphenyl 3-methyl-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4-cyclohexylphenyl 3-methyl-4-nitrobenzoate can be compared with other similar compounds such as:
4-cyclohexylphenyl 4-nitrobenzoate: Lacks the methyl group, which may affect its reactivity and biological activity.
4-cyclohexylphenyl 3-methylbenzoate:
4-cyclohexylphenyl 3-nitrobenzoate: Lacks the methyl group, which may influence its chemical behavior and interactions.
The presence of both the methyl and nitro groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
IUPAC Name |
(4-cyclohexylphenyl) 3-methyl-4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-13-17(9-12-19(14)21(23)24)20(22)25-18-10-7-16(8-11-18)15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDJHMGFSGBUSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)C3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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